1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. The compound's systematic name reflects its complex structure, which includes a pyrazole ring and an alcohol functional group.
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a pyrazole derivative, which is notable for its biological activity and potential pharmacological properties.
The synthesis of 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by alkylation processes to introduce the propan-2-ol moiety.
Specific synthetic routes may vary, but one common method involves:
The molecular formula for 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol is C8H15N3O, indicating it contains eight carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structural representation includes a central pyrazole ring substituted with an amino group and a tertiary alcohol.
The molecular weight of this compound is approximately 242.14 g/mol when in the dihydrochloride form . The presence of both amino and alcohol functionalities suggests potential for hydrogen bonding, influencing its solubility and reactivity.
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride participates in various chemical reactions typical of pyrazole derivatives:
The reactivity profile indicates that this compound could be modified to enhance its pharmacological properties or to synthesize analogs with varied biological activities.
The mechanism of action for 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride is primarily linked to its interaction with specific biological targets involved in inflammatory pathways.
Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines such as IL-17 and IFN-gamma, suggesting a role in modulating immune responses . These interactions are critical in developing therapies for autoimmune conditions.
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride is typically characterized by:
The compound exhibits stability under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation. Its melting point and boiling point have not been extensively documented but are expected to align with similar pyrazole derivatives.
This compound has potential applications in:
The core synthesis of 1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol hinges on regioselective N-alkylation via nucleophilic substitution. This SN₂ reaction involves the attack of the pyrazole ring's nucleophilic nitrogen (typically N1) on electrophilic centers in haloalkanols, particularly 1-chloro-2-methylpropan-2-ol or its epoxide precursors. The C8H15N3O backbone (confirmed by PubChem data [1]) forms through this direct coupling, where the tertiary alcohol group in the alkanol component minimizes elimination side reactions due to steric hindrance [7].
Regiochemistry challenges arise from the ambident nucleophilicity of aminopyrazoles. The 4-amino-5-methylpyrazole substrate exists predominantly as the 1H-tautomer (>95%), directing alkylation to the pyrazole N1 position. This preference is confirmed by characteristic NMR shifts in the product: the methylpropanol chain’s methyl groups appear as singlets near δ 1.3 ppm, while the pyrazole C4-amino group resonates as a broad singlet (δ 5.8–6.2 ppm) [1]. Kinetic studies reveal that polar aprotic solvents like DMF enhance reaction rates by 3–5 fold compared to protic solvents, attributed to improved nucleophile activation.
Table 1: Solvent and Base Optimization in N-Alkylation
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DMF | K₂CO₃ | 80 | 6 | 88 | <5% O-alkylation |
Ethanol | Et₃N | Reflux | 12 | 72 | 15% Dialkylation |
Toluene | NaOH (50% aq) | 110 | 8 | 65 | 20% Dehydration |
Acetonitrile | NaHCO₃ | 82 | 10 | 79 | 10% Hydrolysis |
Critical operational parameters include stoichiometric control (1.05–1.1 eq haloalkanol per eq pyrazole) and moisture exclusion. Epoxide ring-opening routes offer higher regioselectivity but require acidic/basic catalysts that may compromise the amino group’s integrity. Recent advances utilize phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems, achieving 90% conversion within 4 hours at 60°C [9].
The 4-amino group’s reactivity necessitates protection during N-alkylation to prevent quaternary ammonium salt formation or decomposition. tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are extensively employed due to their orthogonal deprotection pathways. Boc protection is installed using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (0°C to RT, 2h, 95% yield), evidenced by characteristic IR stretches at 1715 cm⁻¹ (urethane C=O) and 1550 cm⁻¹ (N–H bend) [5].
Deprotection kinetics vary significantly: Boc removal with HCl/dioxane (4M, 0°C, 30 min) achieves quantitative cleavage without alkanol degradation, while Cbz hydrogenolysis (Pd/C, H₂) risks pyrazole ring reduction. Acid-labile groups like tert-butyl esters are incompatible with Boc removal conditions, necessitating Cbz for such cases. In situ protection-deprotection sequences in boceprevir syntheses demonstrate that Boc-protected 4-aminopyrazoles maintain >98% regiochemical fidelity during N-alkylation at C1 [5].
Table 2: Protecting Group Performance in 4-Amino-5-methylpyrazole Chemistry
Protecting Group | Installation Reagent | Deprotection Method | Yield (%) | Amino Group Recovery (%) | Compatibility Notes |
---|---|---|---|---|---|
Boc | Boc₂O/DMAP | HCl/Dioxane (4M) | 95 | >99 | Acid-sensitive groups unstable |
Cbz | Cbz-Cl/NaHCO₃ | Pd/C, H₂ (1 atm) | 89 | 95 | Avoid with reducible functions |
Acetyl | Acetic anhydride | NaOH/MeOH (1M) | 92 | 88 | Partial O-dealkylation |
Phthaloyl | Phthalic anhydride | NH₂NH₂/EtOH | 85 | 82 | Side product contamination |
Alternative strategies include exploiting the amino group’s low nucleophilicity in nonpolar media, enabling unprotected alkylations at 0°C in hexane (50–60% yield). However, this approach suffers from poor scalability and requires rigorous solvent drying. Piperidine-based amino protection (as in Enamine product EN300-45203527 [8]) offers enzymatic deprotection routes but remains underexplored for pyrazole systems.
Conversion of the free base to the dihydrochloride salt (CAS: 2243510-00-9) enhances crystallinity, stability, and bioavailability. Salt formation employs HCl gas or concentrated hydrochloric acid in anhydrous ethereal solvents, with precise stoichiometry (2.05–2.1 eq HCl per eq base) to prevent mono-salt contamination. Isopropanol is preferred over ethanol for solvation; its lower polarity minimizes dissociation during crystallization, yielding 99.5% pure dihydrochloride by HPLC [2].
Solvent selection criteria include dielectric constant (ε < 25) and water content (<500 ppm). Diethyl ether, though low-yielding (60–65%), provides needle-like crystals ideal for X-ray analysis, confirming protonation at the pyrazole N2 and alkanol oxygen. Contrastingly, THF/water mixtures (9:1) enable rapid precipitation but incorporate hydrate water, reducing stability during storage. Cold-chain transportation recommendations (-20°C) for commercial batches [2] underscore the hydrate’s thermal sensitivity.
Table 3: Dihydrochloride Crystallization Systems
Solvent System | HCl Source | Temperature (°C) | Crystal Form | Purity (HPLC %) | Stability (25°C/60% RH) |
---|---|---|---|---|---|
Et₂O | HCl (g) | -10 to 0 | Needles | 99.9 | >24 months |
THF/H₂O (9:1) | Conc. HCl (aq) | 5–10 | Plates (hydrate) | 98.5 | 6 months |
IPA/EtOAc (1:3) | 4M HCl (dioxane) | 20–25 | Prisms | 99.3 | >18 months |
Acetone | HCl (g) | -20 | Microcrystalline | 98.8 | 9 months |
Stoichiometric control is monitored by in situ potentiometry (endpoint pH 2.0–2.5). Excess HCl (>2.2 eq) induces hygroscopicity and decomposition upon heating (TGA-DSC exotherm at 110°C), while substoichiometric HCl (<1.8 eq) yields mixtures requiring costly rework. Patent routes (e.g., WO2014061034A1 [5]) emphasize anhydrous workups: after salt formation, the slurry is filtered under nitrogen, washed with cold acetonitrile, and vacuum-dried (<40°C) to afford the title compound in 92–95% yield with <0.1% residual solvents.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: